molecular formula C17H23F3N2O3S2 B2833260 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane CAS No. 2380043-93-4

1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane

Cat. No. B2833260
CAS RN: 2380043-93-4
M. Wt: 424.5
InChI Key: YTHMPXANNANDOX-UHFFFAOYSA-N
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Description

1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane is a chemical compound that has been extensively studied for its potential use in scientific research. It is a diazepane derivative that has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane involves its ability to modulate the activity of ion channels. Specifically, it has been shown to selectively inhibit the activity of voltage-gated calcium channels, which are important for cellular signaling and neurotransmitter release. This inhibition leads to a decrease in calcium influx and subsequent downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane are complex and depend on the specific application and concentration used. In general, the compound has been shown to have effects on cellular signaling, ion channel activity, and neurotransmitter release. It has also been shown to have potential anti-cancer and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane in lab experiments is its ability to selectively modulate the activity of voltage-gated calcium channels. This makes it a useful tool for studying the role of calcium in cellular signaling and for investigating the mechanisms of action of various drugs. However, the compound also has limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are many future directions for research on 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane. One area of interest is the development of more selective and potent analogs of the compound for use in drug development. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In addition, the compound could be further explored for its potential use as a tool for studying biological processes and for investigating the mechanisms of action of various drugs.

Synthesis Methods

The synthesis method for 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane involves the reaction of thian-4-ylamine with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and 1,4-dibromobutane to form the final compound. This synthesis method has been optimized and can be carried out on a large scale, making it suitable for industrial production.

Scientific Research Applications

1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane has a wide range of scientific research applications. It has been used as a tool for studying the structure and function of ion channels, which are important targets for drug development. The compound has also been used to study the role of calcium in cellular signaling and to investigate the mechanisms of action of various drugs. In addition, 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

1-(thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S2/c18-17(19,20)25-15-4-1-2-5-16(15)27(23,24)22-9-3-8-21(10-11-22)14-6-12-26-13-7-14/h1-2,4-5,14H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHMPXANNANDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thian-4-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane

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